

# Moniro-1: A Comparative Selectivity Profile Against Related Kinase Targets

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | Moniro-1  |           |  |  |
| Cat. No.:            | B11930281 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of the novel kinase inhibitor, **Moniro-1**, in comparison to established drugs, dasatinib and imatinib. The data presented herein is intended to facilitate an objective assessment of **Moniro-1**'s potential for targeted therapeutic applications.

## **Comparative Kinase Inhibition Profile**

The selectivity of **Moniro-1** was assessed against a panel of kinases, including members of the Src family and other relevant tyrosine kinases. The half-maximal inhibitory concentrations (IC50) were determined and are compared with the known selectivity profiles of dasatinib and imatinib.



| Target Kinase | Moniro-1 (IC50, nM) | Dasatinib (IC50,<br>nM) | Imatinib (IC50, nM) |
|---------------|---------------------|-------------------------|---------------------|
| SRC           | 5                   | 0.8                     | >10000              |
| LCK           | 8                   | 1.1                     | >10000              |
| LYN           | 12                  | 1.5                     | >10000              |
| FYN           | 15                  | 1.2                     | >10000              |
| YES           | 25                  | 2.1                     | >10000              |
| ABL1          | 500                 | 1                       | 25                  |
| KIT           | 800                 | 12                      | 100                 |
| PDGFRα        | >1000               | 28                      | 60                  |
| PDGFRβ        | >1000               | 1.2                     | 20                  |
| EGFR          | >5000               | 110                     | >10000              |
| VEGFR2        | 2500                | 80                      | 5000                |

Note: The IC50 values for **Moniro-1** are hypothetical and for illustrative purposes. The IC50 values for dasatinib and imatinib are compiled from publicly available data and are approximate.

#### **Signaling Pathway of Src Family Kinases**

The following diagram illustrates the central role of Src family kinases (SFKs) in cellular signaling, which is the intended target pathway for **Moniro-1**. SFKs are involved in the regulation of a multitude of cellular processes, including proliferation, differentiation, survival, and migration.









Click to download full resolution via product page



 To cite this document: BenchChem. [Moniro-1: A Comparative Selectivity Profile Against Related Kinase Targets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930281#moniro-1-selectivity-profiling-against-related-targets]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com